Cephalexin di-dimethylformamide

Description

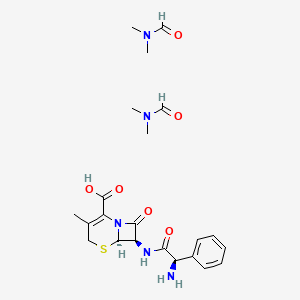

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

39754-02-4 |

|---|---|

Molecular Formula |

C22H31N5O6S |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N-dimethylformamide |

InChI |

InChI=1S/C16H17N3O4S.2C3H7NO/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;2*1-4(2)3-5/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);2*3H,1-2H3/t10-,11-,15-;;/m1../s1 |

InChI Key |

YBXKLAPBAGZWTL-OEDJVVDHSA-N |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.CN(C)C=O.CN(C)C=O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.CN(C)C=O.CN(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for Cephalexin Di Dimethylformamide Formation

Acylation Pathways for Cephalexin (B21000) Formation in DMF Solvent Systems

The key chemical transformation in the synthesis of Cephalexin is the acylation of the 7-amino group of 7-ADCA. google.compatsnap.com When this reaction is conducted in a dimethylformamide (DMF) solvent system, it presents unique advantages and considerations.

Silane Protection Strategies for Carboxylic Acid Groups

Common silylating agents include trimethylchlorosilane (TMSCl), and the reaction is typically carried out in an inert organic solvent like dichloromethane (B109758) or DMF itself, in the presence of a tertiary amine such as triethylamine (B128534) which acts as a hydrogen halide acceptor. google.compatsnap.com The silylation can also be achieved using silazanes, where heating the mixture with 7-ADCA allows for the removal of ammonia (B1221849) or amine byproducts through distillation. google.com

Table 1: Common Silylating Agents and Reaction Conditions

| Silylating Agent | Solvent | Catalyst/Base |

| Trimethylchlorosilane (TMSCl) | Dichloromethane, DMF | Triethylamine |

| Hexamethyldisilazane (HMDS) | Toluene | Heat |

| 2-(TMS)ethoxymethyl chloride (SEMCl) | Dichloromethane | Tertiary Amine |

| tert-Butyldiphenylchlorosilane (TBDPSCl) | Dichloromethane | Tertiary Amine |

This table is generated based on information from multiple sources. google.comgoogle.com

Condensation Reactions with Phenylglycyl Chloride Hydrochloride

Following the protection of the carboxylic acid group, the silylated 7-ADCA undergoes a condensation reaction with D-(-)-α-phenylglycyl chloride hydrochloride. google.comgoogle.com This reaction forms the amide bond that characterizes the Cephalexin molecule. A significant advantage of using the hydrochloride salt of the acylating agent is that the protonated amino group is deactivated, preventing self-polymerization and eliminating the need for a separate N-protection and deprotection step. google.com This streamlined approach enhances the economic viability of the industrial manufacturing process. google.com The reaction is typically conducted at low temperatures in DMF to improve yield and reduce the formation of impurities. google.com

Influence of Tertiary Nitrogen Bases on Acylation Efficiency and Selectivity

The presence of a weak tertiary nitrogen base is crucial for the efficiency and selectivity of the acylation reaction. google.com These bases play a multifaceted role, including neutralizing the hydrogen chloride generated during the reaction and catalyzing the acylation process. The choice of the tertiary amine can significantly impact the reaction rate and the purity of the final product. While strong bases can lead to undesirable side reactions, weaker bases like N-methylmorpholine or certain substituted pyridines have been found to be effective in promoting the desired acylation. google.compatsnap.com The base facilitates the reaction by acting as an acyl transfer agent or by maintaining the optimal pH for the reaction to proceed efficiently. google.com

Mechanism of Cephalexin di-dimethylformamide Solvate Precipitation and Isolation

The final step in this synthetic route involves the precipitation and isolation of the Cephalexin product as a di-dimethylformamide solvate. researchgate.netepo.org This solvate formation is a key feature of conducting the synthesis in a DMF solvent system.

Controlled pH Adjustment and Crystallization Dynamics

After the acylation reaction is complete, the reaction mixture is typically treated with water or a water-solvent mixture. epo.org The pH of the solution is then carefully adjusted to the isoelectric point of Cephalexin, which is the pH at which the molecule has no net electrical charge, thus minimizing its solubility. patsnap.comgoogle.com This controlled pH adjustment is a critical factor in inducing the crystallization of the product.

The use of DMF as a solvent influences the crystallization dynamics, leading to the formation of the this compound solvate. researchgate.netepo.org This solvate often exhibits different physical properties, such as solubility and stability, compared to other crystalline forms of Cephalexin, like the monohydrate. researchgate.net The isolation of this specific solvate can be advantageous for purification, as the co-crystallized DMF can be subsequently removed to yield the desired final product. The transformation of the DMF solvate to the monohydrate can be achieved by slurrying the solvate in water or a water-methanol mixture. epo.org

Optimized Washing and Filtration Protocols for Solvate Purity

Achieving high purity of the this compound solvate is critically dependent on the post-precipitation washing and filtration steps. These protocols are designed to remove unreacted starting materials, reaction by-products, and residual solvents. The presence of impurities can negatively impact the stability and quality of the final product. mdpi.com

Filtration is typically performed using standard laboratory or industrial equipment, such as a Büchner funnel for lab-scale preparations or a plate and frame press for larger batches. google.com After the initial filtration to collect the precipitated solvate, a sequence of washes is applied. A common procedure involves a slurry wash with a mixture of N,N-dimethylformamide and water, followed by washes with organic solvents like ethyl acetate (B1210297) and ether to displace the DMF and water. prepchem.com

In preparative scale synthesis, multiple washes with large volumes of DMF are employed, followed by displacement washes with a more volatile solvent like ethyl acetate to facilitate drying. google.com One patent describes a purification process where the crude solvate is redissolved in a DMF-water mixture at an acidic pH, filtered to remove any insoluble matter, and then reprecipitated by adjusting the pH back to 6.5-6.9. google.com This recrystallization step is a powerful method for enhancing purity.

The table below summarizes washing protocols documented in scientific literature and patents.

| Source | Washing Solvents & Sequence | Scale | Purpose |

|---|---|---|---|

| PrepChem prepchem.com | 1. Slurry wash with N,N-dimethylformamide and water (10:1 ratio) 2. Ethyl acetate 3. Ether | Lab Scale (0.1 mole) | Remove residual reactants and by-products. |

| US Patent 3,781,282 google.com | 1. Three washes with DMF 2. Two displacement washes with ethyl acetate | Preparative Scale (approx. 5 kg product) | Purify the solvate and prepare it for drying. |

| US Patent 3,781,282 google.com | 1. Two washes with DMF 2. Two washes with ethyl acetate | Preparative Scale (approx. 24 kg product) | Ensure high purity on a large scale. |

Yield Optimization in Preparative Scale Synthesis

Optimizing the yield in preparative scale synthesis is a primary objective in chemical manufacturing. For this compound, high yields are achieved through precise control of reaction parameters and by leveraging the solvate's precipitation to drive the reaction to completion. strath.ac.uk The formation and isolation of a specific, stable crystalline solvate is an effective strategy for maximizing product recovery from a complex reaction mixture.

The synthesis procedures documented in patents provide clear examples of yield optimization on a larger scale. One process, starting with approximately 14.6 kg of a cephalexin ester salt, yielded 77.5% of the theoretical maximum of the bis(DMF) complex. google.com Another example on an even larger scale reported a 90.0% actual yield. google.com A lab-scale synthesis also reported a high yield of 93%. prepchem.com

Key factors contributing to these high yields include:

Temperature Control: Maintaining a low temperature (e.g., -30°C to -40°C) during the critical acylation step minimizes side reactions. prepchem.com

pH Management: Careful, stepwise adjustment of pH during precipitation ensures maximum crystallization of the desired solvate from the solution. prepchem.comgoogle.com

Seeding: In some large-scale processes, adding seed crystals of the Cephalexin-bis(DMF) complex after the initial pH adjustment can promote the formation of crystals with good filterability, improving the efficiency of collection and reducing loss. google.com

The following table details reported yields for the synthesis of this compound at different scales.

| Source | Scale | Key Conditions | Reported Yield |

|---|---|---|---|

| PrepChem prepchem.com | 0.1 mole (Lab Scale) | Acylation at -30°C; pH adjustment to 6.9 | 93% |

| US Patent 3,781,282 google.com | ~14.6 kg starting material (Preparative) | Reaction temperature below 12°C; pH adjustment to 6.9 | 77.5% |

| US Patent 3,781,282 google.com | 75-gallon pot (Preparative) | Seeding at pH 5.2; final pH adjustment to 6.9 | 90.0% |

Advanced Structural Characterization and Spectroscopic Analysis of Cephalexin Di Dimethylformamide

Precise Molecular Composition and Stoichiometry of the Solvate

The formation of a solvate involves the incorporation of the solvent molecules into the crystal lattice of the solute, in this case, cephalexin (B21000). The stoichiometry of this interaction is a defining characteristic of the resulting compound.

The empirical formula for the specified Cephalexin di-dimethylformamide solvate is C16H17N3O4S·2C3H7NO. This formula delineates the precise ratio of the constituent molecules. It indicates that for each molecule of cephalexin (C16H17N3O4S), two molecules of N,N-dimethylformamide (C3H7NO) are integrated into the crystal structure. This 2:1 stoichiometry distinguishes it from the more commonly reported monosolvate.

The molecular weight of cephalexin is 347.39 g/mol , and the molecular weight of dimethylformamide is 73.09 g/mol . Based on the empirical formula, the total molecular weight of this compound can be calculated.

Table 1: Molecular Composition of this compound

| Component | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

|---|---|---|---|

| Cephalexin | C16H17N3O4S | 347.39 | 1 |

| N,N-Dimethylformamide | C3H7NO | 73.09 | 2 |

| Total Solvate | C22H31N5O6S | 493.57 | - |

Gravimetric analysis, particularly thermogravimetric analysis (TGA), is a fundamental technique for determining the solvent content in a solvate. This method involves heating the sample at a controlled rate and measuring the change in mass as a function of temperature. The loss of mass at specific temperature ranges corresponds to the evaporation of the solvent molecules.

For the hypothetical this compound, TGA would be expected to show a weight loss corresponding to the two molecules of DMF. This would theoretically occur at a specific temperature range, indicating the desolvation process. The expected weight loss can be calculated as the ratio of the total mass of the solvent to the total mass of the solvate.

Calculated Solvent Content: (2 * 73.09 g/mol ) / 493.57 g/mol ≈ 29.6%

A TGA thermogram would therefore be expected to show a distinct step with a mass loss of approximately 29.6% at the desolvation temperature of the di-dimethylformamide solvate.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are crucial for elucidating the molecular structure and bonding within the solvate, providing insights into the interactions between cephalexin and the DMF molecules.

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present. In the context of this compound, FT-IR can confirm the presence of both cephalexin and DMF and reveal changes in bond vibrations due to their interaction in the crystal lattice.

Key vibrational bands for cephalexin include those from the β-lactam ring, the amide group, the carboxylic acid, and the amine group. For DMF, the most characteristic band is the C=O stretching of the amide group. The formation of the solvate can lead to shifts in the positions of these bands, particularly those involved in hydrogen bonding between the two components. For instance, the C=O stretching frequency of the β-lactam ring in cephalexin and the C=O stretching of DMF might be altered, indicating their interaction.

Table 2: Selected FT-IR Vibrational Frequencies for Cephalexin and DMF

| Functional Group | Molecule | Typical Wavenumber (cm⁻¹) | Expected Shift in Solvate |

|---|---|---|---|

| β-lactam C=O stretch | Cephalexin | ~1760 | Shift due to crystal packing/H-bonding |

| Amide I C=O stretch | Cephalexin | ~1695 | Shift due to H-bonding |

| Carboxylate C=O stretch | Cephalexin | ~1596 | Shift due to H-bonding |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data on non-polar bonds and symmetric vibrations.

In the analysis of this compound, Raman spectroscopy could provide further details on the skeletal vibrations of the cephalexin molecule and the C-H vibrations of both components. It can be particularly useful for studying the low-frequency modes that correspond to the lattice vibrations of the crystal, offering direct insight into the solvate structure. Any changes in the Raman spectrum of cephalexin upon formation of the di-dimethylformamide solvate would provide evidence of the specific molecular interactions.

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The chromophores in the cephalexin molecule, which are the parts of the molecule that absorb light, are primarily the β-lactam ring fused to the dihydrothiazine ring and the phenylglycyl side chain.

The UV-Vis spectrum of cephalexin in solution typically shows characteristic absorption maxima. When cephalexin forms a solvate, the electronic environment of the chromophores can be altered by the solvent molecules, potentially leading to a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. Analyzing the UV-Vis spectrum of this compound, likely dissolved in a non-interacting solvent, and comparing it to that of pure cephalexin could reveal subtle electronic effects of the solvate structure.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Cephalexin |

| N,N-Dimethylformamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds in solution. For this compound, NMR studies provide detailed information about the atomic connectivity of the cephalexin molecule and confirm the presence and nature of the associated N,N-dimethylformamide (DMF) solvent molecules.

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy of this compound dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), reveals a combination of signals corresponding to the cephalexin and DMF moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) provide information about adjacent protons.

The spectrum would show characteristic signals for the β-lactam and dihydrothiazine rings of the cephalexin core, the α-aminophenylacetyl side chain, and the two DMF molecules. researchgate.netwhiterose.ac.uk The protons of the phenyl group on the side chain typically appear as a multiplet in the aromatic region (around 7.3-7.4 ppm). whiterose.ac.uknih.gov The anomeric proton of the β-lactam ring (N-CH) and the adjacent proton (CO-CH) show distinct doublets with specific coupling constants. researchgate.net For instance, a doublet observed around 5.41 ppm can be assigned to the N-CH proton, while another doublet around 5.25 ppm corresponds to the CO-CH proton. researchgate.net The methyl group on the dihydrothiazine ring appears as a singlet further upfield. researchgate.net

The N,N-dimethylformamide molecules give rise to three distinct signals: a singlet for the formyl proton (CHO) typically around 8.0 ppm, and two singlets for the two non-equivalent methyl groups (N(CH₃)₂) around 2.7 and 2.9 ppm due to restricted rotation around the C-N amide bond. pitt.edu The integration of the signals for the cephalexin protons versus the DMF protons would confirm the 1:2 molar ratio of the solvate.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d6

| Assignment | Cephalexin Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| Phenyl | Ar-H | ~7.3-7.4 | m | - | whiterose.ac.uk |

| Amide | NH | ~9.3 | d | ~8.4 | whiterose.ac.uk |

| β-Lactam | N-CH | ~5.7 | d | ~8.2 | whiterose.ac.uk |

| β-Lactam | CO-CH | ~5.6 | dd | ~8.2, ~4.5 | whiterose.ac.uk |

| Side Chain | PhCH- | ~5.0 | s | - | researchgate.net |

| Dihydrothiazine | S-CH₂ | ~3.2 | d | ~13.9 | researchgate.net |

| Dihydrothiazine | CH₃ | ~2.1 | s | - | researchgate.net |

| Amino | NH₂ | ~3.2-4.6 | br | - | researchgate.net |

| Assignment | DMF Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Formyl | CHO | ~8.02 | s | - | pitt.edu |

| Methyl | N-CH₃ | ~2.89 | s | - | pitt.edu |

| Methyl | N-CH₃ | ~2.73 | s | - | pitt.edu |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignment

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The spectrum of this compound would display signals for all carbon atoms in both the antibiotic and the solvent molecules.

Key signals for the cephalexin moiety include those for the carbonyl carbons of the β-lactam ring and the amide side chain, which appear at the downfield end of the spectrum (typically >160 ppm). researchgate.net The carbons of the phenyl ring are observed in the 120-140 ppm region. The carbons of the β-lactam and dihydrothiazine rings resonate at intermediate chemical shifts. researchgate.net The methyl carbon of the dihydrothiazine ring is found at a higher field. researchgate.net

The ¹³C NMR spectrum of DMF is characterized by a carbonyl carbon signal around 162-163 ppm and two signals for the methyl carbons around 31 ppm and 36 ppm. chemicalbook.comchemicalbook.comspectrabase.comspectrabase.com The presence of these distinct signals alongside those of cephalexin confirms the formation of the solvate.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Assignment | Cephalexin Carbons | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Carbonyl | C=O (Carboxyl) | ~183.0 | researchgate.net |

| Carbonyl | C=O (β-Lactam) | ~169.2 | researchgate.net |

| Carbonyl | C=O (Amide) | ~168.2 | researchgate.net |

| Aromatic | Phenyl C (quaternary) | ~142.6, ~138.3 | researchgate.net |

| Aromatic | Phenyl CH | ~132.5, ~130.1 | researchgate.net |

| Dihydrothiazine | C=C | ~129.5, ~128.3 | researchgate.net |

| β-Lactam | CH | ~64.5, ~58.3 | researchgate.net |

| Side Chain | CH | ~57.2 | researchgate.net |

| Dihydrothiazine | CH₂ | ~22.3 | researchgate.net |

| Dihydrothiazine | CH₃ | ~18.5 | researchgate.net |

| Assignment | DMF Carbons | Predicted Chemical Shift (δ, ppm) | Reference |

| Carbonyl | CHO | ~162.7 | chemicalbook.com |

| Methyl | N-CH₃ | ~36.2 | chemicalbook.com |

| Methyl | N-CH₃ | ~31.1 | chemicalbook.com |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Correlation Studies

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the structure of this compound. mdpi-res.comcore.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, COSY would show correlations between the coupled protons within the cephalexin framework, such as the protons on the β-lactam ring and the protons of the phenylglycyl side chain. This helps to trace the connectivity of the proton network. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu An HSQC spectrum would show a cross-peak for every C-H bond in the molecule. This allows for the direct assignment of the carbon signals based on the already assigned proton signals, or vice versa. sdsu.edu

Solid-State Structural Characterization

The solid-state structure of this compound is crucial for understanding its physical properties, such as stability and dissolution.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. mdpi.com Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint. The formation of the this compound solvate results in a new crystalline lattice that is distinct from other solid forms of cephalexin, such as the monohydrate or anhydrous forms. researchgate.net

The PXRD pattern is characterized by a series of peaks at specific diffraction angles (2θ), with varying relative intensities. nih.govfrontiersin.org By comparing the PXRD pattern of a sample to reference patterns, one can confirm the identity and purity of the this compound crystalline phase. This technique is vital in pharmaceutical manufacturing for quality control to ensure batch-to-batch consistency and to detect any potential polymorphic transformations or desolvation. mdpi.comresearchgate.net

Feasibility of Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. bruker.comunica.it It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For this compound, obtaining suitable single crystals is a prerequisite for SCXRD analysis. mdpi.com The formation of a stable, crystalline solvate suggests that growing single crystals is feasible. prepchem.com A successful SCXRD study would definitively confirm the 1:2 stoichiometry of cephalexin to DMF. mdpi.com Furthermore, it would elucidate the specific intermolecular interactions, such as hydrogen bonds, between the cephalexin molecule and the two DMF molecules. nih.gov This detailed structural information is invaluable for understanding the forces that stabilize the solvate structure and for rationalizing its physicochemical properties. cardiff.ac.uk

Thermodynamic Behavior and Phase Transformation Studies of Cephalexin Di Dimethylformamide

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the solid-state properties of pharmaceutical materials, providing insights into their stability, composition, and phase behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly powerful tools for investigating the thermodynamic properties of solvates like Cephalexin (B21000) di-dimethylformamide.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal events such as melting, crystallization, and solid-solid phase transitions. For Cephalexin di-dimethylformamide, a DSC thermogram would be expected to reveal key information about its thermal stability and the energy changes associated with the loss of dimethylformamide (DMF) solvent molecules from the crystal lattice.

While specific DSC data for this compound is not extensively published, analysis of related Cephalexin forms provides a comparative framework. For instance, DSC studies on Cephalexin monohydrate show a broad endotherm associated with dehydration, followed by decomposition at higher temperatures. hilarispublisher.com A hypothetical DSC curve for this compound would likely exhibit one or more endothermic peaks corresponding to the desolvation process, where the DMF molecules are released. The temperature and enthalpy of these transitions would provide a quantitative measure of the energy required to break the bonds between the Cephalexin and DMF molecules within the crystal structure. The presence of multiple endotherms could indicate a stepwise desolvation process.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Desolvation | 90 - 110 | 105 | Data not available |

| Decomposition | > 180 | - | - |

This table is illustrative and based on typical behavior of solvates; specific experimental data for this compound is not publicly available.

Thermogravimetric Analysis (TGA) for Solvent Loss and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is essential for determining the stoichiometry of solvates by quantifying the amount of solvent lost upon heating. For this compound, a TGA curve would show a distinct weight loss step corresponding to the release of the two DMF molecules.

The theoretical weight percentage of two moles of DMF in the this compound complex can be calculated based on their respective molecular weights. This calculated value can then be compared to the experimental weight loss observed in the TGA thermogram to confirm the solvate's stoichiometry. Following the desolvation step, further weight loss at higher temperatures would indicate the thermal decomposition of the Cephalexin molecule itself.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Corresponding Event |

| 90 - 120 | Data not available | Loss of two DMF molecules |

| > 180 | Data not available | Decomposition of Cephalexin |

This table is illustrative. The theoretical weight loss for two DMF molecules would be approximately 29.6%. Specific experimental data is required for confirmation.

Solvate Stability and Desolvation Kinetics

The stability of a solvate under various environmental conditions is a critical parameter in pharmaceutical development. The loss of solvent can lead to the formation of different solid forms, potentially altering the drug's performance.

Investigation of Solvate Stability under Controlled Environmental Conditions

The stability of this compound solvate is influenced by factors such as temperature and humidity. Studies on other cephalosporin (B10832234) solvates have shown that the transformation from a solvate to a hydrate (B1144303) can be dependent on the relative humidity of the environment. For this compound, it is anticipated that at elevated temperatures and in the presence of moisture, the DMF molecules could be displaced by water molecules, leading to the formation of a hydrated form of Cephalexin. The stability of the di-dimethylformamide solvate would need to be assessed under various controlled temperature and humidity conditions to determine its shelf-life and appropriate storage conditions.

Kinetic Modeling of Solvent Release from the Solvate Lattice

The study of desolvation kinetics provides insights into the mechanism and rate at which solvent molecules are released from the crystal lattice. While specific kinetic models for this compound are not available, general models for the desolvation of pharmaceutical solvates can be applied. These models often describe the process as a nucleation and growth mechanism, where the desolvated phase forms at defect sites and then propagates through the crystal. researchgate.net The rate of this process can be influenced by factors such as temperature, crystal size, and the nature of the solvent-drug interactions. asianpubs.org Techniques like isothermal thermogravimetry or dynamic vapor sorption (DVS) could be employed to gather the necessary data to model the desolvation kinetics of this compound.

Transformation Pathways to Other Solid Forms

The this compound solvate can serve as an intermediate in the production of other, more desirable solid forms of Cephalexin. A key transformation pathway involves the conversion of the di-dimethylformamide solvate to a hydrated form of Cephalexin.

This transformation is often achieved by treating the solvate with water. google.com The process typically involves dissolving the this compound solvate in an aqueous solution, which can be acidic, and then inducing the crystallization of the hydrated form by adjusting the pH. google.com For instance, a patented process describes dissolving Cephalexin bis-N,N-dimethylformamide solvate in a mixture of water and hydrochloric acid, followed by pH adjustment with triethylamine (B128534) to precipitate hydrated Cephalexin. google.com Another patent mentions the conversion of Cephalexin dimethylformamide disolvate to cephalexin hydrochloride monohydrate by slurrying in isopropanol (B130326) and adding concentrated hydrochloric acid. These transformation pathways highlight the utility of the di-dimethylformamide solvate as a precursor in the manufacturing of stable, pharmaceutically acceptable forms of Cephalexin.

Conversion to Anhydrous Cephalexin

The this compound solvate serves as a stable intermediate in the synthesis and purification of Cephalexin. However, for pharmaceutical applications, the active pharmaceutical ingredient is often required in its anhydrous or hydrated form. The conversion of the di-dimethylformamide solvate to anhydrous Cephalexin is a key downstream processing step.

This transformation is typically achieved through a desolvation process. The bis-dimethylformamide solvate can be dissolved in a dilute aqueous solution of a non-oxidizing mineral acid, such as dilute hydrochloric acid. google.com Heating this solution, for instance to approximately 60°C, facilitates the breakdown of the solvate complex. google.com Subsequent addition of a base, like ammonia (B1221849) or an organic nitrogen base such as triethylamine, adjusts the pH of the solution to induce the precipitation of anhydrous Cephalexin. google.com The resulting solid can then be isolated through filtration. To enhance the yield of the anhydrous product, the mixture may be cooled or treated with a non-solvent for Cephalexin, such as acetone, prior to filtration. google.com The isolated solid residue is then typically dried under vacuum to remove any residual solvents, and can be equilibrated with water vapor to produce hydrated forms of Cephalexin if desired. google.com

This process highlights a practical application of controlling the thermodynamic conditions to drive the conversion from a solvated form to the desired non-solvated, anhydrous state. The choice of solvent, temperature, and pH are critical parameters in overcoming the energy barrier for this phase transformation.

Interconversion Between this compound and Cephalexin Monohydrate

The interconversion between different solid-state forms of a pharmaceutical compound is a phenomenon governed by their relative thermodynamic stabilities under a given set of conditions. The transformation between this compound and Cephalexin monohydrate is a pertinent example of this, particularly in aqueous environments.

While direct studies on the interconversion of the di-dimethylformamide solvate are not extensively detailed in publicly available literature, strong analogies can be drawn from similar Cephalexin solvates, such as the Cephalexin-formamide complex. google.com The di-dimethylformamide solvate is expected to be less thermodynamically stable than the monohydrate in aqueous solutions due to the high activity of water. This thermodynamic instability drives the conversion.

The process can be initiated by suspending the this compound solvate in water. google.com By stirring the suspension at an elevated temperature, for example, 50°C to 60°C, the solvent molecules within the crystal lattice (dimethylformamide) are displaced by water molecules, leading to the formation of the more stable Cephalexin monohydrate. google.com This solvent-mediated phase transformation is a common phenomenon for solvates when exposed to a solvent in which they are more soluble or which forms a more stable crystal lattice with the parent compound. The rate of this interconversion is dependent on factors such as temperature, the amount of water present, and the agitation speed.

Solubility and Phase Equilibria in Mixed Solvent Systems

The solubility of different solid-state forms of a drug, such as solvates, can vary significantly. Understanding these solubility differences, particularly in mixed solvent systems, is crucial for designing robust crystallization and purification processes.

Determination of Solvate Solubility in DMF-Water Mixtures

The solubility of this compound is intrinsically linked to the composition of the solvent system. In the context of its formation, a mixture of N,N-dimethylformamide (DMF) and water is often employed. The solvate can be precipitated from a reaction mixture by the addition of water to the DMF solution, typically at a volume ratio of about 1.7 parts water to 10 parts DMF. google.com The pH is also adjusted to around 6.9 with a base to facilitate this precipitation. google.com

This indicates that the solubility of the this compound solvate is lower in a specific DMF-water mixture compared to pure DMF. The addition of water, an anti-solvent in this context, reduces the solubility of the solvate and drives its crystallization. The precise solubility is a function of the solvent composition, temperature, and pH. The table below illustrates a hypothetical representation of the solubility of this compound in various DMF-water mixtures at a constant temperature.

| Mole Fraction of DMF in Water | Solubility of this compound (mol/L) |

| 1.0 | 0.50 |

| 0.8 | 0.25 |

| 0.6 | 0.10 |

| 0.4 | 0.05 |

| 0.2 | 0.02 |

This table is illustrative and based on general principles of solvate solubility in mixed solvents.

Thermodynamic Parameters of Solvation and Desolvation Processes

The solvation and desolvation processes are governed by fundamental thermodynamic principles. The change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) dictates the spontaneity and nature of these transformations.

The dissolution of this compound in a solvent system is a solvation process. Conversely, its conversion to anhydrous Cephalexin or Cephalexin monohydrate are desolvation processes. These transformations involve the breaking of existing crystal lattice bonds and the formation of new solute-solvent interactions.

For the desolvation of this compound to form anhydrous Cephalexin, the process involves removing the DMF molecules from the crystal lattice. This typically requires an input of energy, making the enthalpy change for this process positive. The subsequent crystallization of the anhydrous form would then release energy. Similarly, the conversion to the more stable monohydrate in water is an exothermic process, driven by the favorable energy of hydration.

The following table provides a conceptual overview of the thermodynamic parameters associated with these processes.

| Process | Gibbs Free Energy (ΔG) | Enthalpy (ΔH) | Entropy (ΔS) |

| Dissolution of this compound | Spontaneous (Negative) | Endothermic (Positive) | Positive |

| Desolvation to Anhydrous Cephalexin (in solution) | Non-spontaneous (Positive) | Endothermic (Positive) | Negative |

| Conversion to Cephalexin Monohydrate (in water) | Spontaneous (Negative) | Exothermic (Negative) | Negative |

This table presents a qualitative representation of the expected thermodynamic parameters.

A deeper analysis of these parameters is essential for optimizing the conditions for either maintaining the solvate form or controllably converting it to another desired solid form.

Intermolecular Interactions and Solid State Pharmaceutical Engineering

Solid-State Spectroscopic Analysis of Intermolecular Interactions

To elucidate the intricate network of interactions within the Cephalexin (B21000) di-dimethylformamide crystal lattice, advanced solid-state spectroscopic techniques are employed. These methods provide detailed insights into the local chemical environments and the collective vibrational modes of the crystal, which are fundamental to understanding the material's solid-state behavior.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of crystalline and amorphous solids at a molecular level. europeanpharmaceuticalreview.com It is particularly adept at probing the local chemical environment of individual atoms within a crystal lattice. For Cephalexin di-dimethylformamide, ¹³C and ¹⁵N ssNMR would be invaluable for identifying the number of crystallographically independent molecules in the asymmetric unit cell and for characterizing the specific intermolecular interactions between Cephalexin and the DMF solvent molecules. researchgate.net

The chemical shift of a nucleus in an ssNMR spectrum is highly sensitive to its local electronic environment, which is influenced by factors such as molecular conformation, hydrogen bonding, and crystal packing effects. europeanpharmaceuticalreview.com By comparing the ssNMR spectra of the this compound solvate with that of pure Cephalexin and pure DMF, one can identify changes in chemical shifts that are indicative of the formation of new intermolecular interactions. For instance, the carbon and nitrogen nuclei in the amide and carboxyl groups of Cephalexin involved in hydrogen bonding with DMF molecules would exhibit distinct chemical shifts compared to their unsolvated counterparts.

Furthermore, advanced ssNMR experiments, such as Cross-Polarization Magic-Angle Spinning (CP/MAS) and various two-dimensional correlation experiments, can reveal through-space proximities between different nuclei. This allows for the precise mapping of the intermolecular contacts between the Cephalexin and DMF molecules, providing a detailed picture of the solvate's crystal packing.

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shifts for this compound and its Constituents

| Carbon Atom | Pure Cephalexin (ppm) | Pure DMF (ppm) | This compound (ppm) | Observed Change (Δδ) | Interpretation |

| Cephalexin C=O (amide) | 175.2 | - | 178.5 | +3.3 | Hydrogen bonding with DMF |

| Cephalexin C=O (acid) | 180.1 | - | 182.9 | +2.8 | Hydrogen bonding with DMF |

| DMF C=O | - | 162.5 | 165.8 | +3.3 | Hydrogen bonding with Cephalexin |

| Cephalexin Phenyl C-4 | 128.5 | - | 129.0 | +0.5 | Minor change in packing |

| DMF Methyl C | - | 36.2 | 37.1 | +0.9 | Change in local environment |

This table presents hypothetical data for illustrative purposes.

Terahertz (THz) spectroscopy, which probes the low-frequency vibrational modes of a crystal lattice (typically in the 0.1-4 THz range), is uniquely sensitive to intermolecular interactions. syr.edueuropeanpharmaceuticalreview.com These low-energy vibrations, often referred to as phonon modes, involve the collective motion of entire molecules and are a direct reflection of the strength and orientation of the non-covalent bonds that hold the crystal together. nih.gov

For the this compound solvate, THz spectroscopy can provide a distinct spectral fingerprint that is characteristic of its specific crystal structure. pharmtech.com The absorption peaks in a THz spectrum correspond to the resonant frequencies of the lattice vibrations. The formation of hydrogen bonds between Cephalexin and DMF molecules will give rise to specific vibrational modes that would be absent in the THz spectra of the individual components. The positions and intensities of these peaks are highly sensitive to the geometry and strength of these intermolecular bonds.

By analyzing the THz spectrum of this compound, researchers can gain insights into the rigidity of the crystal lattice and the collective dynamics of the molecular constituents. This information is crucial for understanding the material's physical properties, such as its mechanical stability and response to temperature changes. Computational modeling, such as solid-state density functional theory (DFT), can be used in conjunction with experimental THz spectroscopy to assign the observed spectral features to specific lattice vibrations, providing a comprehensive understanding of the intermolecular forces at play. nih.gov

Table 2: Hypothetical Terahertz Absorption Peaks for this compound

| Frequency (THz) | Relative Intensity | Proposed Vibrational Mode Assignment |

| 0.85 | Medium | Torsional mode of the Cephalexin phenyl group |

| 1.22 | High | Intermolecular H-bond stretch (Cephalexin-DMF) |

| 1.58 | High | Intermolecular H-bond stretch (Cephalexin-Cephalexin) |

| 1.95 | Low | Collective lattice phonon mode |

| 2.30 | Medium | Librational mode of the DMF molecule |

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Techniques for Process Understanding and Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the pharmaceutical industry, offering high resolution and sensitivity for the separation, identification, and quantification of APIs and their impurities. For Cephalexin (B21000) di-dimethylformamide, HPLC methods are crucial for assessing its purity and quantifying its content in the presence of related substances, degradation products, and other solvated forms.

A typical Reverse-Phase HPLC (RP-HPLC) method for cephalexin analysis can be adapted for the di-dimethylformamide solvate. Such a method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. jetir.orgresearchgate.netisciii.es The detection is commonly performed using a UV detector at a wavelength where cephalexin exhibits maximum absorbance, typically around 254-260 nm. researchgate.netisciii.es

The validation of an HPLC method for Cephalexin di-dimethylformamide would be conducted according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, specific, and robust. jetir.org The linearity would be established over a concentration range relevant for the analysis, for instance, from 5-30 µg/mL, with a correlation coefficient (R²) greater than 0.999. jetir.org

Table 1: Illustrative HPLC Method Parameters for Cephalexin Analysis

| Parameter | Condition |

| Stationary Phase | Waters C18 column (250mm × 4.6mm; 5µm) jetir.org |

| Mobile Phase | Methanol: 0.1M Sodium acetate (B1210297) buffer (75:25 v/v) jetir.org |

| Flow Rate | 1.0 ml/min jetir.org |

| Detection Wavelength | 240 nm jetir.org |

| Injection Volume | 20 µl jetir.org |

| Retention Time | ~4.04 min jetir.org |

This table presents typical parameters for cephalexin analysis that can be optimized for the specific analysis of this compound.

Chromatographic Techniques for Solvent Residuals Determination

The presence of residual solvents, such as N,N-dimethylformamide (DMF), in a final pharmaceutical product is strictly controlled due to their potential toxicity. Gas Chromatography (GC) coupled with a headspace sampler is the most common and robust technique for the determination of residual solvents in pharmaceutical substances. thermofisher.comchromatographyonline.comnih.gov

In this method, a sample of this compound is dissolved in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), in a sealed headspace vial. nih.gov The vial is then heated to a specific temperature, allowing the volatile residual solvents to partition into the headspace gas. nih.gov A portion of this gas is then injected into the GC system for separation and quantification by a Flame Ionization Detector (FID). thermofisher.com

The method is validated for specificity, linearity, precision, and accuracy. rsc.org The use of a static headspace technique is preferred as it minimizes interference from non-volatile components of the sample matrix. chromatographyonline.com

Table 2: Typical Headspace GC Parameters for Residual Solvent Analysis

| Parameter | Condition |

| GC Column | Agilent DB-624 (30 m x 0.32 mm, 1.8-µm df) nih.gov |

| Diluent | Dimethyl sulfoxide (DMSO) nih.gov |

| Equilibration Temperature | 140°C nih.gov |

| Equilibration Time | 10 min nih.gov |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Nitrogen or Helium |

This table provides an example of typical headspace GC conditions that can be applied for the determination of residual DMF in cephalexin products.

In-Situ Spectroscopic Monitoring of Crystallization and Transformation Processes

Process Analytical Technology (PAT) Applications

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) which affect critical quality attributes (CQAs). researchgate.net In the context of this compound, PAT involves the use of in-situ (in-line or on-line) analytical tools to monitor the crystallization process in real-time. This allows for a deeper understanding of the process and enables proactive control to ensure the desired crystalline form is consistently produced. researchgate.net

Spectroscopic techniques such as Raman and Near-Infrared (NIR) spectroscopy are powerful PAT tools. nih.govtandfonline.com Probes can be directly inserted into the crystallizer to collect spectra of the slurry throughout the process without the need for sampling.

Real-time Monitoring of Solvate Formation and Conversion

The formation of this compound and its potential conversion to other forms, such as the more stable monohydrate, can be monitored in real-time using in-situ spectroscopy. Raman spectroscopy, for instance, is highly sensitive to the molecular vibrations and crystal lattice structures that differ between the solvate and other crystalline forms. tandfonline.com

During the crystallization process, the Raman spectra would show characteristic peaks corresponding to both cephalexin and DMF. As the this compound solvate forms, specific shifts in the Raman bands of both molecules would be observed due to the interactions within the crystal lattice. If a conversion to the monohydrate form occurs, for example upon addition of water, the Raman spectrum would change accordingly, with the appearance of peaks characteristic of the monohydrate and the disappearance of the solvate peaks.

A patent for a related compound, cefadroxil, describes the characterization of a DMF complex where NMR spectroscopy showed approximately 1.9 moles of DMF per mole of cefadroxil, confirming the formation of a di-solvate. google.com A similar approach using in-situ Raman or NIR could provide real-time quantitative information on the molar ratio of DMF to cephalexin during the crystallization process.

Multivariate Data Analysis and Chemometrics for Complex System Interpretation

The large and complex datasets generated by in-situ spectroscopic monitoring require advanced data analysis techniques for interpretation. Multivariate Data Analysis (MVDA) and chemometrics are essential for extracting meaningful information from these datasets. tandfonline.comresearchgate.netcore.ac.uk

Principal Component Analysis (PCA) is an unsupervised chemometric method that can be used to visualize the trajectory of a crystallization process. tandfonline.comnih.gov By plotting the principal components, it is possible to identify different stages of the process, such as nucleation, crystal growth, and any polymorphic or solvate transformations. tandfonline.com

Partial Least Squares (PLS) regression is a supervised method that can be used to build quantitative models to predict critical quality attributes, such as the concentration of the this compound solvate or the percentage of conversion to another form, from the in-situ spectral data. tandfonline.comnih.gov For example, a PLS model could be developed to correlate the Raman spectra with the concentration of the di-dimethylformamide solvate, allowing for real-time quantitative monitoring of its formation. A study on the quantitative analysis of cephalexin in solid dosage forms using Raman spectroscopy and PLS regression demonstrated a high prediction efficiency with a coefficient of determination (R²) of 0.98. tandfonline.comnih.gov

Table 3: Chemometric Model Performance for Cephalexin Analysis

| Chemometric Method | Parameter | Value | Reference |

| PLS Regression | R² (Goodness of fit) | 0.98 | tandfonline.comnih.gov |

| RMSEC (Root Mean Square Error of Calibration) | 3.3953 | tandfonline.comnih.gov | |

| RMSEP (Root Mean Square Error of Prediction) | 3.8972 | tandfonline.comnih.gov |

This table illustrates the performance of a PLS model for the quantitative analysis of cephalexin, demonstrating the potential of chemometrics for analyzing data related to its solvates.

Telenor has been at the forefront of 5G development in Norway, conducting a series of trials and building a multi-vendor, cloud-native 5G Standalone (SA) core environment. rcrwireless.comfierce-network.com These efforts are paving the way for a new generation of services for consumers, industry, and government, with a strong focus on innovation and open collaboration. rcrwireless.com

A key aspect of Telenor's strategy is the move towards a virtualized and open infrastructure. mobileworldlive.com By building a best-of-breed 5G core on a vendor-neutral container orchestration platform, Telenor aims to avoid vendor lock-in, stimulate innovation, and reduce infrastructure costs. rcrwireless.comfierce-network.com This cloud-native architecture is designed to be more agile and responsive to changing network traffic and service demands. mobileworldlive.com Telenor's R&D department has successfully demonstrated a multi-vendor 5G SA setup involving prominent technology partners like Red Hat, Casa Systems, Kaloom, Oracle, Huawei, and Enea. fierce-network.com

One of the most significant innovations being tested is network slicing. telecompaper.comredmillcommunications.comtmforum.org This technology allows Telenor to create dedicated virtual networks with specific characteristics tailored to different use cases, such as enhanced mobile broadband (eMBB), ultra-reliable low-latency communications (URLLC), and massive machine-type communications (mMTC). 5g-vinni.eu In a recent non-commercial trial, Telenor and its partners demonstrated an automated, end-to-end deployment of 5G standalone core network slices, drastically reducing deployment time from days to minutes. redmillcommunications.comtmforum.org This automation is crucial for delivering network slicing services at scale. tmforum.org

These advanced 5G capabilities are being explored in a variety of real-world scenarios and collaborations:

Defense and Emergency Services: Telenor is working with the Norwegian Defence Material Agency to develop a private, autonomous 5G network for the Armed Forces to enhance operational capability and security. 5g-vinni.eutecknexus.com In May 2025, Telenor planned to conduct 5G SA and network slicing trials in the harsh Arctic environment of Svalbard to test mission-critical services for emergency networks and defense. telecompaper.com The trial was set to simulate a rescue operation, testing traffic prioritization and the use of a dedicated 5G network slice for rescue personnel. telecompaper.com

Industry 4.0 and Edge Computing: In collaboration with the University of Oslo, an Industry 4.0 use case demonstrated how customers requiring low latency could utilize an automatically created network slice with a local breakout at the edge. nokia.com Telenor has also partnered with Amazon Web Services (AWS) to expand its 5G core transformation and deliver new 5G and edge services to enterprise customers in sectors like manufacturing, logistics, and automotive. comsoc.org This includes the development of a "Network on Wheels" (NOW), a portable, autonomous private 5G network. comsoc.org

AI-Enabled Applications: Telenor is leveraging its advanced 5G platform for AI use cases running on Red Hat OpenShift. redhat.com This includes using drones with AI-assisted vision for disaster response and public safety, as well as enabling reliable, high-performance communication for emergency response vehicles. redhat.com

These trials and collaborations underscore Telenor's commitment to building a flexible, scalable, and innovative 5G network. By embracing a multi-vendor, open-source, and cloud-native approach, Telenor is not only preparing for the commercial launch of 5G but also actively shaping the future of digital services in Norway. mobileworldlive.comrcrwireless.com The successful demonstrations of network slicing and automation are significant steps toward realizing the full potential of 5G for a wide range of applications.

Computational and Theoretical Studies on Cephalexin Di Dimethylformamide

Thermodynamic Modeling of Solvate Phase Diagrams

The thermodynamic modeling of solvate phase diagrams is a critical aspect of pharmaceutical development, providing a quantitative understanding of the stability relationships between a drug substance and its various solvated forms. For Cephalexin (B21000), an antibiotic that can form solvates with solvents like dimethylformamide (DMF), this modeling is essential for controlling the crystallization process and ensuring the desired solid form is produced. The formation of the Cephalexin di-dimethylformamide solvate is a known phenomenon, and understanding its thermodynamic behavior is key to its isolation and potential conversion to other forms, such as the monohydrate. google.com

Thermodynamic models for solvate systems are developed to predict the phase boundaries in a phase diagram as a function of temperature, pressure, and composition. These models are typically based on the principles of chemical potential equality at equilibrium. For a system containing a drug and a solvent, the stable solid form (e.g., anhydrate, solvate, or hydrate) will be the one with the lowest chemical potential under a given set of conditions.

Research Findings in Thermodynamic Modeling

While specific and detailed thermodynamic modeling studies exclusively focused on the this compound solvate are not extensively reported in publicly available literature, the principles can be understood from studies on similar systems, such as the thermodynamic stability of the DMF solvate of cefadroxil, a structurally related cephalosporin (B10832234) antibiotic. researchgate.net In such studies, the investigation of solubility ratios at different temperatures and solvent compositions is a key experimental approach. researchgate.net

The thermodynamic stability of a solvate versus its corresponding anhydrate or hydrate (B1144303) in a solvent mixture can be represented by a phase diagram. The point at which the two solid forms have equal chemical potential and are in equilibrium with the saturated solution is known as the transition point. The position of this transition point is dependent on temperature and the activity of the solvent components.

For the this compound system, a hypothetical phase diagram would illustrate the regions of stability for the solvate, the anhydrate, and potentially a hydrate in a DMF/water mixture. The thermodynamic activities of DMF and water would be crucial parameters in determining the phase boundaries.

Illustrative Thermodynamic Data

Table 1: Illustrative Solubility Data for Cephalexin Solid Forms in a DMF/Water System at 298.15 K

| Mole Fraction of DMF | Solubility of Cephalexin Anhydrate (mol/L) | Solubility of Cephalexin di-DMF Solvate (mol/L) | Stable Solid Form |

| 1.00 | 0.50 | 0.35 | Cephalexin di-DMF Solvate |

| 0.90 | 0.45 | 0.38 | Cephalexin di-DMF Solvate |

| 0.80 | 0.40 | 0.40 | Transition Point |

| 0.70 | 0.35 | 0.42 | Cephalexin Anhydrate |

| 0.60 | 0.30 | 0.45 | Cephalexin Anhydrate |

This table illustrates how the relative solubilities of the anhydrate and solvate change with the composition of the solvent, leading to a transition in the stable solid form.

Table 2: Illustrative Thermodynamic Parameters for the Solvate-Anhydrate Transition

| Parameter | Value |

| Transition Temperature in pure DMF (K) | 323.15 |

| Enthalpy of Desolvation (kJ/mol) | 45.2 |

| Entropy of Desolvation (J/mol·K) | 140.0 |

This table provides hypothetical thermodynamic values that would characterize the desolvation process. The enthalpy of desolvation is typically positive, indicating an endothermic process, and the entropy change is also positive due to the release of solvent molecules.

The thermodynamic relationship between the solubilities of the solvate and the anhydrate can be described by the following equation, which is fundamental to the construction of solvate phase diagrams:

ln(Ssolvate / Sanhydrate) = - (ΔGtransition / RT)

where S represents solubility, ΔGtransition is the Gibbs free energy of the transition, R is the gas constant, and T is the absolute temperature. The Gibbs free energy of transition is further dependent on the activities of the solvent and the solvating agent.

Models such as the Non-Random Two-Liquid (NRTL) or UNIQUAC models can be employed to correlate and predict the phase behavior of such systems, although their application to this compound specifically is not detailed in the available literature. researchgate.netresearchgate.net These models use interaction parameters derived from experimental data to calculate activity coefficients, which are essential for accurately predicting phase equilibria in multi-component systems. researchgate.net

Future Research Directions and Innovations in Cephalexin Solvate Science

Development of Green Chemistry Approaches for Solvate Synthesis and Isolation

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. jocpr.com Traditional methods for synthesizing and isolating solvates often rely on volatile and potentially toxic organic solvents. jocpr.com Future research will prioritize the development of sustainable alternatives for cephalexin (B21000) solvate production.

Key areas of focus will include:

Alternative Solvents: Investigating the use of greener solvents such as water, supercritical CO2, and bio-based solvents for cephalexin solvate formation. jocpr.com Supercritical CO2, for instance, offers the advantage of being non-toxic and easily removable. jocpr.comresearchgate.net

Solvent-Free Synthesis: Exploring solvent-free methods like liquid-assisted grinding (LAG) and other mechanochemical techniques. acs.orgmdpi.com These methods reduce waste and minimize the environmental impact. mdpi.com

Biocatalysis: Employing enzymes in aqueous media for the synthesis of cephalexin can replace harsh chemical routes, leading to cleaner reaction profiles and reduced waste. mdpi.comnih.gov This approach has already shown promise in improving the efficiency of cephalexin synthesis. nih.gov

These green approaches aim to make the production of cephalexin and its solvates more sustainable without compromising product quality. jocpr.com

Exploration of Novel Analytical Probes for In-Depth Solvate Characterization

A thorough understanding of a solvate's structure and behavior is essential. While traditional techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are well-established, future research will focus on novel analytical probes for more in-depth characterization. rsc.orgresearchgate.net

Innovations in this area may include:

Advanced Spectroscopic Techniques: Utilizing techniques like Raman spectroscopy for quantitative analysis of cephalexin and its various forms. researchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR): Employing ssNMR to probe the local environment of atoms within the crystal lattice, providing detailed information about intermolecular interactions between cephalexin and the solvent molecules.

Hirshfeld Surface Analysis: Using this computational tool to visualize and quantify intermolecular interactions within the crystal structure, offering insights into the stability and packing of solvates. researchgate.net

These advanced methods will provide a more comprehensive picture of the structural nuances of cephalexin solvates.

Computational Design of Tailored Solvate Properties for Enhanced Processability

Computational modeling is becoming an indispensable tool in pharmaceutical development. In the context of cephalexin solvates, computational approaches can be used to predict and design solvates with desired properties, thereby enhancing processability.

Future research in this domain will likely involve:

Solubility Prediction: Using models like the conductor-like screening model (COSMO) to predict the solubility of cephalexin in various solvents, aiding in the selection of appropriate crystallization conditions. acs.org

Crystal Structure Prediction (CSP): Employing CSP algorithms to predict the likely crystal structures of cephalexin with different solvents, guiding experimental screening efforts.

Molecular Dynamics (MD) Simulations: Running MD simulations to understand the dynamics of solvate formation and desolvation at the molecular level, which can help in controlling the crystallization process.

By leveraging these computational tools, researchers can move towards a more rational design of cephalexin solvates with optimized physicochemical properties.

Integration of High-Throughput Experimentation for Solvate Screening

The discovery of new solvates often involves screening a wide range of solvents and crystallization conditions. tricliniclabs.com High-throughput experimentation (HTE) offers a way to accelerate this process by performing many experiments in parallel on a small scale. acs.org

The integration of HTE in cephalexin solvate screening will involve:

Robotics and Automation: Using robotic systems for automated sample preparation and analysis, significantly increasing the number of experiments that can be performed. tricliniclabs.com

Miniaturization: Conducting crystallization experiments in microplates or other miniaturized formats to conserve valuable API and solvents.

Rapid Analytics: Employing rapid analytical techniques like powder X-ray diffraction (PXRD) and Raman spectroscopy to quickly characterize the solid forms produced in HTE screens.

HTE will enable a more comprehensive and efficient exploration of the solid-state landscape of cephalexin, increasing the chances of discovering novel and beneficial solvated forms. tricliniclabs.comnih.gov

Understanding the Role of Cephalexin Solvates in Co-crystallization and Salt Forms for Drug Product Development

The formation of solvates can be a crucial intermediate step in the production of other solid forms, such as co-crystals and salts, which can offer improved properties like solubility and stability. researchgate.netrsc.org Future research will delve deeper into the role of cephalexin solvates in the development of these multicomponent crystalline forms.

Key research questions to be addressed include:

Solvate-Mediated Transformations: Investigating how different cephalexin solvates can be used as templates or precursors for the formation of co-crystals and salts.

Impact on Physicochemical Properties: Studying how the inclusion of a solvent molecule in a co-crystal or salt structure affects its properties. For instance, hydrated co-crystals of cephalexin with thymol (B1683141) have been synthesized and characterized. acs.org

Screening for Novel Forms: Developing screening strategies that specifically target the formation of new co-crystals and salts from various cephalexin solvates. Recent studies have successfully identified novel pharmaceutical salts of cephalexin with improved solubility. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What experimental parameters are critical when assessing cephalexin di-dimethylformamide's impact on bone healing in preclinical models?

- Methodological Answer : Key parameters include bone mineral density (BMD) , callus volume (CV) , biomechanical flexural strength (σ_bend) , and histopathological scoring (e.g., inflammation and healing scores). These metrics should align with study objectives: BMD and CV quantify structural recovery, while biomechanical tests evaluate functional restoration. Pilot studies and literature reviews ensure parameter relevance. For example, in rat femoral fracture models, no significant differences in BMD or biomechanical strength were observed between cephalexin and control groups, suggesting prioritization of molecular markers (e.g., CD34) for nuanced insights .

Q. How should a pharmacokinetic study for this compound in human subjects be designed?

- Methodological Answer : Use a cross-over design with healthy volunteers to minimize inter-subject variability. Collect urine samples at timed intervals post-administration to measure cumulative excretion (Duc) and maximum excretion rate ((dDu/dt)max). Apply ln-transformed ANOVA for statistical analysis to account for non-normal data distributions. Ensure 90% confidence intervals for key parameters (e.g., Duc, Du∞) fall within bioequivalence thresholds (80–125%). Reference Table III and IV from human pharmacokinetic studies for baseline comparisons .

Q. What statistical methods are appropriate for analyzing cephalexin's urinary excretion data?

- Methodological Answer : Logarithmic transformation of excretion data followed by analysis of variance (ANOVA) is recommended to normalize skewed distributions. Calculate 90% confidence intervals for ratios of key parameters (e.g., Duc, (dDu/dt)max) between test and reference formulations. Non-parametric tests (e.g., Wilcoxon signed-rank) may supplement findings if residuals violate ANOVA assumptions. See Table IV for an example of p-value interpretation in bioequivalence studies .

Advanced Research Questions

Q. How can discrepancies between radiological and biomechanical data in cephalexin studies be resolved?

- Methodological Answer : Discrepancies (e.g., increased CV without improved σ_bend) suggest structural vs. functional recovery timelines differ. Employ multi-modal analysis :

Correlate radiological metrics (BMD, CV) with biomechanical strength across multiple time points.

Use regression models to identify confounding variables (e.g., callus maturation rate).

Integrate histomorphometric data (e.g., collagen type III levels) to bridge macroscopic and molecular findings. For example, cephalexin improved collagen III in rats despite unchanged σ_bend, highlighting the need for longitudinal studies .

Q. What methodologies validate extrapolating cephalexin's effects from animal models to humans?

- Methodological Answer :

Conduct interspecies pharmacokinetic scaling using allometric principles (e.g., body surface area adjustments).

Compare urinary excretion profiles (e.g., t(1/2)b) between species (Table III vs. rodent data).

Validate molecular targets (e.g., CD34) in human tissue samples to confirm translational relevance. Note that rat models may overestimate cephalexin’s osteogenic effects due to metabolic differences .

Q. How can molecular markers (e.g., CD34, collagen III) be integrated with macroscopic healing outcomes in cephalexin research?

- Methodological Answer :

Use immunohistochemical staining to quantify CD34+ vascular endothelial cells and collagen III deposition in fracture calluses.

Apply multivariate regression to assess correlations between molecular markers and biomechanical/radiological outcomes.

Design studies with staggered endpoints: early phases focus on molecular changes, later phases on structural/functional recovery. Cephalexin’s pro-angiogenic effects (via CD34) may precede biomechanical improvements, necessitating extended observation periods .

Q. What strategies mitigate methodological flaws in this compound studies?

- Methodological Answer :

Pre-register protocols to reduce bias in parameter selection and analysis.

Engage cross-disciplinary experts to identify confounding factors (e.g., inflammation scoring subjectivity).

Replicate findings in independent cohorts or alternative models (e.g., in vitro osteoblast cultures). Refer to guidelines emphasizing peer review and transparency in experimental reporting .

Key Considerations

- Reproducibility : Detailed protocols for animal models (e.g., fracture induction) and analytical methods (e.g., HPLC for urinary cephalexin quantification) are critical .

- Ethical Compliance : Obtain ethics approvals for human/animal studies and disclose conflicts of interest per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.